When darunavir is taken with ritonavir, it may be used in adults and children 3 years of age and older who weigh at least 22 lb (10 kg).
When darunavir is taken with cobicistat, it may be used in adults and children weighing at least 88 lb (40 kg) who meet certain requirements, as determined by a health care provider.
(A fixed-dose combination tablet containing darunavir and cobicistat [brand name: Prezcobix] is also available.)
Darunavir Ethanolate is the ethanolate form of darunavir, a human immunodeficiency virus type 1 (HIV-1) protease nonpeptidic inhibitor, with activity against HIV. Upon oral administration, darunavir selectively targets and binds to the active site of HIV-1 protease, and inhibits the dimerization and catalytic activity of HIV-1 protease. This inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyproteins in HIV-infected cells. This inhibition leads to the production of immature, non-infectious viral proteins that are unable to form mature virions, and prevents HIV replication.
An HIV PROTEASE INHIBITOR that is used in the treatment of AIDS and HIV INFECTIONS. Due to the emergence of ANTIVIRAL DRUG RESISTANCE when used alone, it is administered in combination with other ANTI-HIV AGENTS.
See also: Cobicistat; darunavir ethanolate (component of).
Darunavir Ethanolate
CAS No.: 635728-49-3
VCID: VC21341439
Molecular Formula: C29H43N3O8S
Molecular Weight: 593.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Darunavir ethanolate, with the CAS number 635728-49-3, is a nonpeptidic HIV protease inhibitor used in the treatment of HIV-1 infection. It is a derivative of darunavir, a second-generation protease inhibitor designed to combat resistance to standard HIV therapy . Darunavir ethanolate is marketed under the brand name Prezista and is often used in combination with ritonavir to enhance its bioavailability . Stability and Degradation
Analytical MethodsA stability-indicating RP-HPLC method has been developed to quantify darunavir ethanolate and ritonavir simultaneously in pharmaceutical formulations. This method uses a Zorbax bonus column with a mobile phase consisting of ammonium acetate buffer and organic solvents. The retention times for darunavir ethanolate and ritonavir are approximately 7.39 and 16.18 minutes, respectively . Clinical Use and ResearchDarunavir ethanolate is primarily used in combination with other antiretroviral drugs for the treatment of HIV-1 infection. It has been studied for its potential use in treating COVID-19 due to its protease inhibitory activity, although clinical trials have been limited . The compound's ability to inhibit proteases makes it a candidate for research into other viral infections. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 635728-49-3 | ||||||||||||
Product Name | Darunavir Ethanolate | ||||||||||||
Molecular Formula | C29H43N3O8S | ||||||||||||
Molecular Weight | 593.7 g/mol | ||||||||||||
IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | ||||||||||||
Standard InChI | InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1 | ||||||||||||
Standard InChIKey | QWSHKNICRJHQCY-VBTXLZOXSA-N | ||||||||||||
Isomeric SMILES | CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | ||||||||||||
SMILES | CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | ||||||||||||
Canonical SMILES | CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | ||||||||||||
Appearance | White Solid | ||||||||||||
Melting Point | 99-101°C | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Synonyms | N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)Hexahydrofuro[2,3-b]furan-3-yl Ester compd. with Ethanol | ||||||||||||
PubChem Compound | 23725083 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume